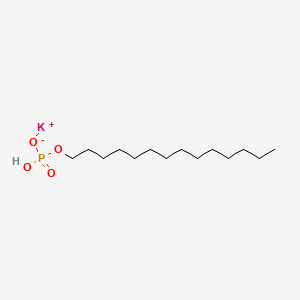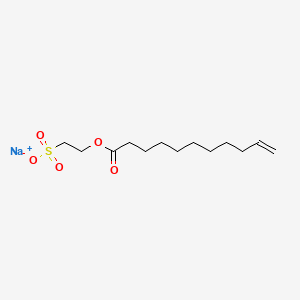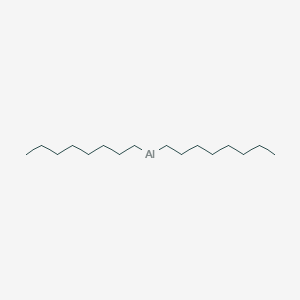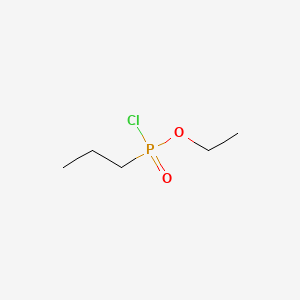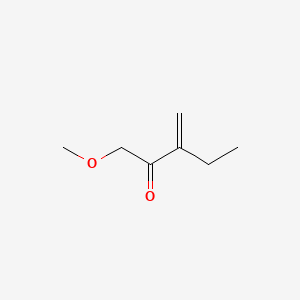
Ethylenediamine lysinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenediamine lysinamide is a compound that combines the properties of ethylenediamine and lysinamide. Ethylenediamine is a colorless liquid with an ammonia-like odor, widely used as a building block in chemical synthesis Lysinamide, derived from the amino acid lysine, is known for its role in various biochemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethylenediamine lysinamide can be synthesized through a series of chemical reactions involving ethylenediamine and lysine derivatives. One common method involves the reaction of ethylenediamine with lysine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide at room temperature, yielding this compound after purification .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Ethylenediamine lysinamide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents such as sodium borohydride.
Substitution: Reaction with alkylating agents or acylating agents to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives
Wissenschaftliche Forschungsanwendungen
Ethylenediamine lysinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of ethylenediamine lysinamide involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and function. The presence of both amine and amide groups allows it to form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ethylenediamine lysinamide can be compared with other similar compounds such as:
Ethylenediamine: A basic amine used in chemical synthesis and as a chelating agent.
Lysinamide: An amide derivative of lysine with applications in biochemistry.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with multiple applications in industry and medicine.
Uniqueness: this compound combines the properties of both ethylenediamine and lysinamide, offering unique reactivity and binding capabilities. Its ability to interact with a wide range of molecular targets makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
124659-25-2 |
|---|---|
Molekularformel |
C8H20N4O |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
(2S)-2,6-diamino-N-(2-aminoethyl)hexanamide |
InChI |
InChI=1S/C8H20N4O/c9-4-2-1-3-7(11)8(13)12-6-5-10/h7H,1-6,9-11H2,(H,12,13)/t7-/m0/s1 |
InChI-Schlüssel |
NEGXOCVBRJETHX-ZETCQYMHSA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)NCCN)N |
Kanonische SMILES |
C(CCN)CC(C(=O)NCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





